3,5-Bis(octyloxy)benzoyl chloride
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Overview
Description
3,5-Bis(octyloxy)benzoyl chloride is an organic compound with the molecular formula C23H35ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two octyloxy groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Bis(octyloxy)benzoyl chloride can be synthesized through the acylation of 3,5-bis(octyloxy)benzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a temperature of around 40-50°C and using a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of automated systems and precise control of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(octyloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to produce 3,5-bis(octyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used to introduce the 3,5-bis(octyloxy)benzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and phenols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
3,5-Bis(octyloxy)benzoic Acid: Formed from hydrolysis.
Aromatic Ketones: Formed from Friedel-Crafts acylation.
Scientific Research Applications
3,5-Bis(octyloxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-bis(octyloxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles by forming a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the acylated product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the octyloxy substituents.
3,5-Dimethoxybenzoyl Chloride: Similar structure but with methoxy groups instead of octyloxy groups.
3,5-Di-tert-butylbenzoyl Chloride: Contains tert-butyl groups instead of octyloxy groups.
Uniqueness
3,5-Bis(octyloxy)benzoyl chloride is unique due to the presence of long alkyl chains (octyloxy groups) at the 3 and 5 positions of the benzene ring. These substituents impart distinct physical and chemical properties, such as increased hydrophobicity and steric bulk, which can influence the reactivity and applications of the compound.
Properties
CAS No. |
73868-56-1 |
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Molecular Formula |
C23H37ClO3 |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
3,5-dioctoxybenzoyl chloride |
InChI |
InChI=1S/C23H37ClO3/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |
InChI Key |
YAQOLQHRKGXOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)OCCCCCCCC |
Origin of Product |
United States |
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